![molecular formula C12H11N3O4 B2588042 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937657-66-4](/img/structure/B2588042.png)
7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a pyridine ring fused to a pyrimidine ring, with additional functional groups such as a cyclopropyl group, a methyl group, and carboxylic acid moiety. Its intricate structure makes it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyridine derivatives and appropriate halides.
Cyclization Reaction: The key step involves cyclization reactions, where the pyridine and pyrimidine rings are formed through intramolecular reactions.
Functional Group Modifications:
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous ammonia or methanol under reflux conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exhibits various biological activities:
- Enzyme Inhibition : It has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitory activity was measured using fluorescence-based assays, revealing significant potency (pIC50 values indicating effective inhibition) .
- Antitumor Activity : The compound's structural analogs have shown promise as anticancer agents. Studies have demonstrated that modifications to the pyrido[2,3-d]pyrimidine core can enhance cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, possibly through modulation of lipid signaling pathways affected by NAPE-PLD inhibition .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Pain Management : Due to its role in lipid metabolism and inflammation pathways, it may serve as a candidate for developing novel analgesics.
- Cancer Treatment : Its ability to inhibit specific enzymes involved in tumor progression positions it as a potential lead compound in anticancer drug development.
Case Study 1: NAPE-PLD Inhibition
A recent study focused on the structure–activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives demonstrated that 7-cyclopropyl-1-methyl-2,4-dioxo derivative exhibited a strong inhibitory effect on NAPE-PLD. The results indicated that structural modifications could significantly enhance potency and selectivity .
Compound | pIC50 | IC50 (nM) | Lipophilic Efficiency |
---|---|---|---|
Compound 1 (LEI-401) | 7.14 ± 0.04 | 72 | 3.68 |
Compound 2 | 6.85 ± 0.05 | 120 | 3.45 |
Case Study 2: Anticancer Activity
In a study examining the cytotoxic effects of various pyrido[2,3-d]pyrimidines on cancer cell lines (e.g., HeLa and A549), derivatives including the target compound showed enhanced cell death compared to controls. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.0 |
A549 | 8.5 |
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering signaling pathways.
Comparación Con Compuestos Similares
7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness: Compared to similar compounds, 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid has a unique combination of functional groups that contribute to its distinct chemical properties and biological activities.
Actividad Biológica
7-Cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (commonly referred to as compound 7) is a heterocyclic compound with potential pharmacological applications. This article details its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H11N3O4
- CAS Number : 59689-84-8
- Molecular Weight : 261.23 g/mol
- Structural Characteristics : The compound contains a pyrido-pyrimidine core structure with carboxylic acid and dioxo functional groups that are crucial for its biological activity.
Research indicates that compounds similar to 7-cyclopropyl-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidines exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against key kinases involved in cancer progression. This includes inhibition of BRAF(V600E) and EGFR pathways which are critical in tumor growth and metastasis .
- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide .
Biological Activity Data
The following table summarizes key biological activities associated with 7-cyclopropyl-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid based on available literature:
Case Studies
- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of various derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of pyrido[2,3-d]pyrimidines, compound 7 showed promising results against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent for resistant infections .
Análisis De Reacciones Químicas
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group at position 5 undergoes nucleophilic substitution under mild catalytic conditions. For example:
-
Amidation : Reacts with primary/secondary amines (e.g., N-ethylpiperazine) in water using polyoxometalate catalysts like {Mo 132} at reflux (97% yield, 30 min) .
-
Esterification : Forms methyl esters via acid-catalyzed methanol reflux, though direct esterification is less common due to competing decarboxylation.
Table 1: Reaction Conditions for Amidation
Amine | Catalyst | Solvent | Temp. | Yield | Time |
---|---|---|---|---|---|
N-Ethylpiperazine | {Mo 132} | H₂O | Reflux | 97% | 30 min |
Piperidine | {Mo 132} | H₂O | Reflux | 92% | 20 min |
Cyclocondensation and Ring Functionalization
The pyrido-pyrimidine core participates in cyclocondensation reactions to form fused heterocycles. A notable example is the aza-Claisen rearrangement using N-heterocyclic carbene (NHC) catalysts:
-
Reacts with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) in toluene under oxidative conditions (K₃PO₄, DQ oxidant) to yield dihydropyridinones .
-
Optimal conditions: 10 mol% 8c (NHC precursor), 20 mol% base, 24 h at RT (95% yield) .
Mechanistic Insight :
-
NHC activation of the aldehyde forms a Breslow intermediate.
-
Conjugate addition to the pyrido-pyrimidine enamine.
-
Aza-Claisen rearrangement generates the bicyclic product.
Electrophilic Aromatic Substitution
Despite the electron-withdrawing dioxo groups, the pyrimidine ring undergoes selective electrophilic substitution:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives at position 6 .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at position 8 with 72% regioselectivity .
Table 2: Halogenation Outcomes
Halogenating Agent | Position | Yield | Conditions |
---|---|---|---|
Br₂/FeBr₃ | 8 | 72% | DCM, 0°C, 2 h |
Cl₂ (gas) | 6 | 58% | AcOH, RT, 12 h |
Metal-Catalyzed Cross-Coupling
The compound engages in palladium-catalyzed couplings, though reactivity is modulated by steric and electronic factors:
-
Suzuki-Miyaura : Limited by poor solubility; best results with Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (60°C, 24 h) .
-
Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) for C–N bond formation at position 7 .
Biological Interaction-Driven Reactivity
In pharmacological contexts, the compound undergoes target-specific transformations:
-
PARP-1 Inhibition : The carboxylic acid chelates Zn²⁺ in the enzyme’s active site, while the dioxo groups stabilize hydrogen bonds with Asp/His residues.
-
Prodrug Activation : Ester derivatives (e.g., methyl ester) hydrolyze in vivo to regenerate the active carboxylic acid.
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) induces ring-opening via retro-Diels-Alder (t₁/₂ = 4.2 h in MeOH) .
-
Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 9) .
Key Research Findings
-
The cyclopropyl group enhances metabolic stability by resisting oxidative cleavage .
-
Substituents at N-1 (methyl) optimize solubility without compromising reactivity .
-
{Mo 132}-catalyzed reactions in water align with green chemistry principles .
This compound’s multifunctional architecture and diverse reactivity profile make it a valuable scaffold for drug discovery and materials science.
Propiedades
IUPAC Name |
7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-15-9-8(10(16)14-12(15)19)6(11(17)18)4-7(13-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAAJIOEGXJCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.